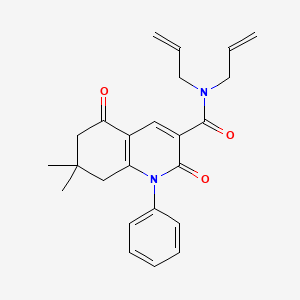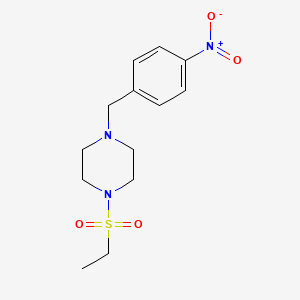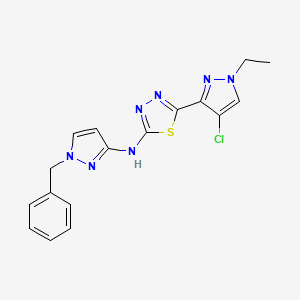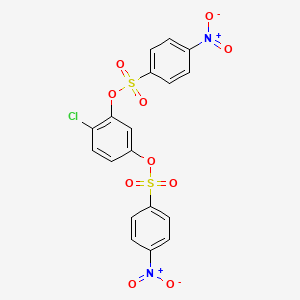
7,7-dimethyl-2,5-dioxo-1-phenyl-N,N-di(prop-2-en-1-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~3~-Diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N~3~,N~3~-diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
N~3~,N~3~-diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it can be explored as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N3,N~3~-diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N,N-Diallyl-1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide: This compound has a similar structure but includes dichlorophenyl groups, which can alter its chemical and biological properties.
Diallyl N,N-diisopropylphosphoramidite: Although not a direct analogue, this compound shares the diallyl functional group and can be used in similar synthetic applications.
Uniqueness
N~3~,N~3~-diallyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial settings.
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
7,7-dimethyl-2,5-dioxo-1-phenyl-N,N-bis(prop-2-enyl)-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-5-12-25(13-6-2)22(28)19-14-18-20(15-24(3,4)16-21(18)27)26(23(19)29)17-10-8-7-9-11-17/h5-11,14H,1-2,12-13,15-16H2,3-4H3 |
InChIキー |
BEWZJVWEBILWKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N(CC=C)CC=C)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
![3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10888519.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B10888520.png)
![3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10888528.png)
![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10888543.png)
![2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888545.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)



![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
![1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B10888601.png)

